Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a quinoline and pyridine moiety linked through a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline and pyridine moieties can intercalate with DNA, potentially inhibiting the activity of topoisomerases. The piperazine ring may also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate
- Ethyl 4-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate
- Ethyl 4-{[2-(pyridin-3-yl)isoquinolin-4-yl]carbonyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is unique due to the specific positioning of the pyridine and quinoline moieties, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C22H22N4O3 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 4-(2-pyridin-3-ylquinoline-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H22N4O3/c1-2-29-22(28)26-12-10-25(11-13-26)21(27)18-14-20(16-6-5-9-23-15-16)24-19-8-4-3-7-17(18)19/h3-9,14-15H,2,10-13H2,1H3 |
InChI Key |
UGHMRAQBUYTHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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